1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3-ethoxyphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-2-31-19-9-5-7-17(13-19)14-26-25(30)18-8-6-12-29(15-18)24-23-22(27-16-28-24)20-10-3-4-11-21(20)32-23/h3-5,7,9-11,13,16,18H,2,6,8,12,14-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKKWQSSKXFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the piperidine and ethoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares structural similarities with several derivatives, primarily differing in substituents on the benzyl group or piperidine ring. Key analogs include:
Key Observations :
- Substituent Effects: The 3-ethoxybenzyl group in the target compound introduces moderate lipophilicity compared to the 4-propoxybenzyl analog, which may enhance metabolic stability due to reduced oxidative metabolism . Replacement of the piperidine carboxamide with a proline moiety () alters the conformational flexibility and hydrogen-bonding capacity, which could impact target engagement .
- Derivatives with alkoxybenzyl groups (e.g., ethoxy, propoxy) are often optimized for balanced lipophilicity and solubility, critical for oral bioavailability .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Analogs range from 311.34 (proline derivative) to 469.59 (benzylpiperidinyl compound), with the target compound estimated at ~443.3. Higher molecular weights (>500) may reduce blood-brain barrier penetration.
Biological Activity
1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuro-pyrimidine core linked to a piperidine ring through a carboxamide functional group. This structure is significant for its potential interactions with biological targets.
Chemical Formula: CHNO
Molecular Weight: 368.43 g/mol
Predicted Properties:
- Melting Point: 158–160 °C
- Boiling Point: 476.4 °C
- Density: 1.429 g/cm³
Benzofuro[3,2-d]pyrimidine derivatives, including this compound, are known for their anticancer properties primarily through the inhibition of protein kinases. These enzymes play critical roles in regulating cell growth, differentiation, and metabolism, making them key targets in cancer therapy.
Anticancer Activity
Research indicates that compounds similar to 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide exhibit significant anticancer activity. The mechanism involves:
- Inhibition of Protein Kinases: Disruption of signaling pathways essential for tumor growth.
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE): Important for neurotransmission; inhibition can lead to increased acetylcholine levels.
- Urease: Involved in the hydrolysis of urea; inhibitors can be useful in treating infections caused by urease-producing bacteria.
Case Studies and Experimental Results
-
Anticancer Studies:
- A study conducted on various cell lines demonstrated that the compound showed IC values ranging from 5 to 15 µM, indicating potent activity against cancer cells compared to standard chemotherapeutics (IC ~20 µM).
- Enzyme Inhibition:
| Biological Activity | IC Value | Reference Standard |
|---|---|---|
| AChE Inhibition | 0.63 µM | 21.25 µM |
| Urease Inhibition | Varies (strong activity observed) | Not specified |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other derivatives within the same class:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Benzothiazole derivatives | Contains benzothiazole ring | Antimicrobial and anticancer properties |
| Pyrido[3,2-d]pyrimidines | Similar heterocyclic structure | Exhibits kinase inhibition activity |
| Piperazine analogs | Contains piperazine instead of piperidine | Neuroprotective effects |
The unique combination of functional groups in 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide enhances its selectivity and potency against targeted biological pathways.
Q & A
Basic: What are the recommended synthetic routes and analytical methods for characterizing 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide?
Answer:
The synthesis typically involves coupling reactions between the benzofuropyrimidine core and the piperidine-carboxamide moiety. Key steps include:
- Nucleophilic substitution : For attaching the 3-ethoxybenzyl group to the piperidine ring .
- Suzuki-Miyaura coupling : To integrate aromatic substituents into the benzofuropyrimidine scaffold .
Characterization methods : - NMR spectroscopy (1H, 13C) for structural confirmation, referencing residual DMSO-d6 (δ 2.50 ppm) or deuterated solvents .
- High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) to verify molecular weight (e.g., calculated vs. observed m/z) .
- FTIR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Basic: How do the functional groups in this compound influence its physicochemical properties and reactivity?
Answer:
- Benzofuropyrimidine core : Enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets) and improves metabolic stability .
- 3-Ethoxybenzyl group : Increases lipophilicity (logP), potentially enhancing blood-brain barrier penetration .
- Piperidine-carboxamide : Introduces conformational flexibility and hydrogen-bonding capacity, critical for target engagement .
- Ethoxy group : Modulates solubility and electronic effects, influencing reactivity in nucleophilic substitution or oxidation reactions .
Advanced: What experimental strategies are used to evaluate kinase inhibition selectivity and off-target effects?
Answer:
- Kinase profiling panels : Test against >100 kinases (e.g., FLT3, CDK2/4/6, JAK1) using ATP-competitive assays to determine IC₅₀ values .
- Cellular assays : Measure phospho-STAT3/ERK/AKT levels via Western blotting to confirm pathway modulation .
- Selectivity indices : Compare IC₅₀ values between primary targets (e.g., JAK1) and off-targets (e.g., JAK2/3) to optimize therapeutic windows .
- Molecular docking : Predict binding modes using crystallographic data (e.g., DFG-shifted kinase conformations) to rationalize selectivity .
Advanced: How can researchers assess in vivo efficacy and toxicity in preclinical models?
Answer:
- Xenograft models : Administer the compound (e.g., 15 mg/kg/day) to nude mice bearing MV4-11 leukemia cells, monitoring tumor regression via caliper measurements .
- Pharmacokinetics (PK) : Determine plasma half-life (t₁/₂), Cmax, and AUC using LC-MS/MS .
- Acute toxicity studies : Measure LD₅₀ in mice (e.g., 186 mg/kg vs. 32 mg/kg for reference compounds) and monitor organ histopathology .
Advanced: How should contradictory data on biological activity (e.g., mycobacterial vs. anticancer effects) be resolved?
Answer:
- Dose-response studies : Re-evaluate activity across multiple concentrations (e.g., 0.1–100 µM) to identify context-dependent effects .
- Target deconvolution : Use CRISPR-Cas9 libraries or siRNA screens to identify primary molecular targets .
- Mechanistic validation : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to clarify pathway engagement .
Advanced: What structural modifications can overcome drug resistance in kinase-targeted therapies?
Answer:
- DFG-loop stabilization : Introduce substituents (e.g., trifluoromethyl groups) to stabilize inactive kinase conformations, reducing resistance mutations .
- Proteolysis-targeting chimeras (PROTACs) : Degrade resistant kinase mutants by linking the compound to E3 ubiquitin ligase recruiters .
- Backup analogs : Synthesize derivatives with altered piperidine substituents (e.g., methyl to ethyl) to bypass steric hindrance in mutated binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
